

molecular weight and formula of 4,8-dichloroquinoline

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Compound of Interest

Compound Name: 4,8-Dichloroquinoline

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An In-depth Technical Guide to **4,8-Dichloroquinoline**: Properties, Synthesis, and Applications

Introduction

4,8-Dichloroquinoline is a halogenated heterocyclic aromatic organic compound that serves as a critical structural motif and versatile intermediate in the synthesis of a wide array of more complex molecules.^[1] Its strategic importance is most pronounced in the fields of medicinal chemistry and materials science, where the quinoline core is a prevalent scaffold. The differential reactivity of its two chlorine substituents—one on the pyridine ring and the other on the benzene ring—allows for selective, stepwise functionalization, making it a highly valuable building block for researchers and drug development professionals. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of **4,8-dichloroquinoline**, grounded in established scientific principles and methodologies.

Core Chemical and Physical Properties

The fundamental properties of **4,8-dichloroquinoline** are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source(s)
Chemical Formula	C ₉ H ₅ Cl ₂ N	[2][3]
Molecular Weight	198.05 g/mol	[2][3][4]
IUPAC Name	4,8-dichloroquinoline	[2]
CAS Number	21617-12-9	[2][3]
Appearance	White to Off-White Solid	[4]
Melting Point	155-160 °C	[5][6]
SMILES	<chem>Clc1cccc2c1c(Cl)cnc2</chem>	[3]
InChIKey	SDPCOMBBZFETLG-UHFFFAOYSA-N	[2]

Chemical Structure and Reactivity Insights

The structure of **4,8-dichloroquinoline** dictates its chemical behavior. The molecule consists of a quinoline core, which is a fused bicyclic system of benzene and pyridine, substituted with chlorine atoms at positions 4 and 8.

Caption: Chemical structure of **4,8-dichloroquinoline**.

Causality of Reactivity

A key feature of **4,8-dichloroquinoline** is the differential reactivity of the two chlorine atoms. The chlorine atom at the C-4 position is significantly more susceptible to nucleophilic aromatic substitution (S_NAr) than the chlorine at the C-8 position.[7] This selectivity is a direct consequence of the electronic properties of the quinoline ring system:

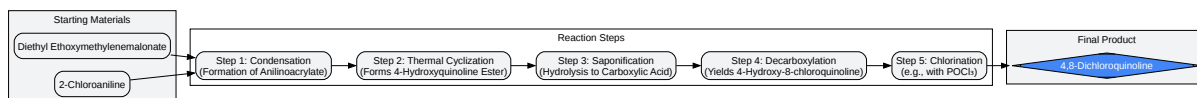
- **Activation by the Ring Nitrogen:** The electron-withdrawing nitrogen atom in the pyridine ring activates the C-4 position (an α-position) towards nucleophilic attack. It helps to stabilize the negatively charged Meisenheimer intermediate formed during the S_NAr reaction through resonance.

- **Lack of Activation at C-8:** The C-8 position is on the carbocyclic (benzene) ring and is not directly activated by the ring nitrogen in the same manner. Therefore, its chlorine atom is less labile and behaves more like a typical chloroarene, which is generally unreactive towards S_NAr unless under harsh conditions.

This predictable regioselectivity allows chemists to perform sequential substitutions, first at the C-4 position while leaving the C-8 chlorine intact for subsequent transformations. This is a powerful tool for building molecular complexity in a controlled manner.

Synthesis Pathway

A well-established method for the synthesis of **4,8-dichloroquinoline** starts from 2-chloroaniline. This multi-step process is a classic example of quinoline synthesis chemistry.[5]



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Caption: General workflow for the synthesis of **4,8-dichloroquinoline**.

Protocol: Synthesis of 4-Hydroxy-8-chloroquinoline (Intermediate)

This protocol is adapted from the synthesis of the core intermediate required for producing **4,8-dichloroquinoline**. [5]

- **Condensation:** 2-chloroaniline is reacted with diethyl ethoxymethylenemalonate, typically by heating the mixture. This condensation reaction forms the corresponding anilinoacrylate intermediate.

- **Thermal Cyclization:** The anilinoacrylate intermediate is added to a high-boiling solvent (e.g., diphenyl ether) and heated to approximately 250 °C. This induces thermal cyclization (Gould-Jacobs reaction) to form ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate.
- **Saponification:** The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base, such as aqueous sodium hydroxide, followed by acidification.
- **Decarboxylation:** The 4-hydroxy-8-chloroquinoline-3-carboxylic acid is then heated, often in the same high-boiling solvent, to induce decarboxylation, yielding 4-hydroxy-8-chloroquinoline.
- **Chlorination (Final Step):** The 4-hydroxy-8-chloroquinoline is subsequently treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the C-4 position with a chlorine atom, yielding the final product, **4,8-dichloroquinoline**.

Applications in Drug Development and Research

4,8-Dichloroquinoline is not typically an active pharmaceutical ingredient (API) itself but rather a crucial precursor. Its value lies in its ability to be selectively functionalized to create a library of derivatives for screening and development. While its isomer, 4,7-dichloroquinoline, is more famously known as the precursor to antimalarial drugs like chloroquine and hydroxychloroquine, **4,8-dichloroquinoline** serves as a key building block in its own right for developing novel chemical entities.^{[1][8][9]} Its derivatives are investigated for a range of potential therapeutic activities.

Analytical Methodologies

The characterization of **4,8-dichloroquinoline** and its reaction products relies on standard analytical techniques to confirm identity, purity, and structure.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR are used to elucidate the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the aromatic system.^[2]
- **Mass Spectrometry (MS):** Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight (198.05 g/mol) and provide characteristic fragmentation

patterns that serve as a fingerprint for the molecule.^[2] The isotopic pattern from the two chlorine atoms is a key diagnostic feature.

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and the overall aromatic structure through characteristic vibrational frequencies.^[2]

Safety, Handling, and Storage

As a laboratory chemical, **4,8-dichloroquinoline** must be handled with appropriate safety precautions.

Hazard Identification: According to the Globally Harmonized System (GHS), **4,8-dichloroquinoline** is classified with the following hazards:

- H315: Causes skin irritation.^[2]
- H319: Causes serious eye irritation.^[2]
- H335: May cause respiratory irritation.^[2]

Recommended Handling Protocol:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^{[10][11]}
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.^[10]
 - Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn to prevent skin contact.^[10]
 - Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.^[10]
- Safe Handling Practices: Avoid contact with skin, eyes, and clothing.^[12] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.^{[10][13]}

- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]

Example Experimental Protocol: Selective Nucleophilic Substitution at C-4

This protocol illustrates the selective reactivity of **4,8-dichloroquinoline**, where a nucleophile displaces the C-4 chlorine while leaving the C-8 chlorine untouched. The procedure is a generalized representation based on common reactions of similar substrates, such as 4,7-dichloroquinoline with thiophenols.[14]

Objective: To synthesize a 4-substituted-8-chloroquinoline derivative via nucleophilic aromatic substitution.

Materials:

- **4,8-dichloroquinoline** (1.0 eq)
- A chosen nucleophile (e.g., a substituted aniline or thiophenol) (1.1 eq)
- A suitable base (e.g., potassium carbonate or triethylamine) (2.0 eq)
- A polar aprotic solvent (e.g., DMF or DMSO)
- Ethyl acetate and water for extraction
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve **4,8-dichloroquinoline** (1.0 eq) in the chosen polar aprotic solvent.
- Addition of Reagents: Add the nucleophile (1.1 eq) and the base (2.0 eq) to the solution.

- Reaction: Heat the reaction mixture (e.g., to 80-120 °C) and monitor its progress using Thin-Layer Chromatography (TLC). The disappearance of the **4,8-dichloroquinoline** spot indicates reaction completion.
- Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extraction: Extract the aqueous layer with ethyl acetate (3x).
- Washing: Combine the organic layers and wash with water, followed by brine, to remove the solvent and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-substituted-8-chloroquinoline product.
- Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy. The preservation of signals corresponding to the C-8 chloro-substituted ring and the appearance of new signals from the added nucleophile will validate the regioselectivity of the reaction.

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